N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide
Description
N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide is a chemical compound that features a fluoropyridine moiety and a benzenesulfonamide group
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-10(2)11-4-3-5-12(8-11)20(18,19)17-14-6-7-16-9-13(14)15/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZYYYYSFNNJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NC2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide typically involves the following steps:
Formation of 3-fluoropyridine: This can be achieved through the fluorination of pyridine using reagents such as Selectfluor or N-fluoropyridinium salts.
Sulfonamide Formation: The 3-fluoropyridine is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridine derivatives .
Scientific Research Applications
N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biological assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the sulfonamide group can form strong ionic interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler analog that lacks the sulfonamide group but shares the fluoropyridine core.
Benzenesulfonamide: Another related compound that contains the sulfonamide group but lacks the fluoropyridine moiety.
Uniqueness
N-(3-fluoropyridin-4-yl)-3-propan-2-ylbenzenesulfonamide is unique due to the combination of the fluoropyridine and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
